molecular formula C3H3IN2O B11927632 3-Iodo-4-methyl-1,2,5-oxadiazole

3-Iodo-4-methyl-1,2,5-oxadiazole

Cat. No.: B11927632
M. Wt: 209.97 g/mol
InChI Key: MPGUIXNPVONOAA-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-1,2,5-oxadiazole is an organic compound that belongs to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methyl-1,2,5-oxadiazole typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . Another method involves the iodine-promoted one-pot synthesis via sp3 C–H functionalization, which includes oxidative amination and base-mediated cyclization of methylhetarenes and acylhydrazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, anhydrides, activated carboxylic acids, iodine, and various bases and solvents. Reaction conditions typically involve moderate temperatures and the use of catalysts or promoters to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while cyclization reactions can produce different oxadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Iodo-4-methyl-1,2,5-oxadiazole include other oxadiazole isomers such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . These compounds share the oxadiazole ring structure but differ in the positions of the nitrogen and oxygen atoms.

Uniqueness

This compound is unique due to the presence of the iodine atom and the specific arrangement of the methyl group and the oxadiazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C3H3IN2O

Molecular Weight

209.97 g/mol

IUPAC Name

3-iodo-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C3H3IN2O/c1-2-3(4)6-7-5-2/h1H3

InChI Key

MPGUIXNPVONOAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1I

Origin of Product

United States

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